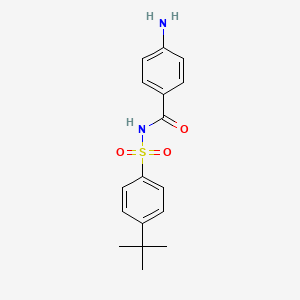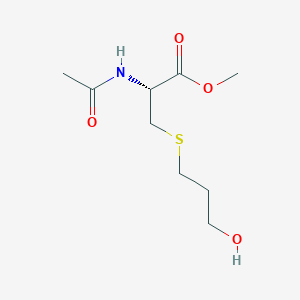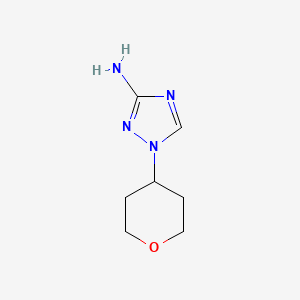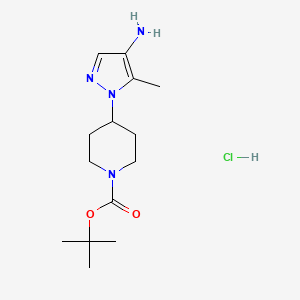
4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is an organic compound with the molecular formula C17H22N2O3S. It is a white or off-white solid that is stable under normal conditions but may decompose at high temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide involves the reduction of 4-nitrobenzoic acid followed by a reaction with 4-tert-butylbenzenesulfonyl chloride . The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and a base like triethylamine for the sulfonylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: The major product is typically a sulfonic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(tert-butyl)benzamide: Similar structure but lacks the sulfonyl group.
N-(4-(tert-butyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
4-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-amino-N-(4-tert-butylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)19-16(20)12-4-8-14(18)9-5-12/h4-11H,18H2,1-3H3,(H,19,20) |
InChI Key |
XGGVFCCNDPOPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)



![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)


![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)


![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
